molecular formula C9H13N5O4 B10783917 Theophylline Glycinate

Theophylline Glycinate

Cat. No.: B10783917
M. Wt: 255.23 g/mol
InChI Key: HXSKWEQQPCKYIF-UHFFFAOYSA-N
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Description

Contextualization of Theophylline (B1681296) Glycinate (B8599266) within Pharmaceutical Chemistry Research

Theophylline glycinate exists as an equilibrium mixture of theophylline sodium and glycine (B1666218), often with an additional mole of glycine for buffering. uspbpep.com In the realm of pharmaceutical chemistry, the primary impetus for creating derivatives like this compound is to enhance the physicochemical properties of the parent drug, theophylline. patsnap.com Theophylline itself presents challenges due to its low water solubility, which can impact its pharmaceutical development and efficacy. rsc.org

The addition of a sodium glycinate component is intended to improve the drug's solubility and absorption. patsnap.com This approach falls under the broader strategy of salt formation or cocrystallization to modify a drug's properties without altering its fundamental chemical structure. nih.govnih.gov Research in this area is driven by the goal of optimizing characteristics such as dissolution rate and bioavailability. nih.gov Theophylline sodium glycinate is a commercially available product, though detailed crystallographic data for it have not been widely reported. rsc.orgnih.gov

Historical Trajectory of Research on this compound Synthesis and Characterization

Theophylline was first isolated from tea leaves around 1888 and its chemical synthesis was achieved shortly after. wikipedia.orgnih.govncats.io The development of theophylline derivatives, including its combination with sodium glycinate, followed as a means to improve its therapeutic application. nih.gov Early research focused on straightforward synthesis methods, such as creating an equilibrium mixture of theophylline sodium and glycine. uspbpep.com

Initial characterization techniques were centered on fundamental analytical methods. A common identification test involves dissolving this compound in warm water and neutralizing it with acetic acid to precipitate theophylline, which can then be identified by its melting point (270–274 °C) and through infrared spectroscopy. uspbpep.com The resulting residue can also be ignited to produce a yellow flame, characteristic of sodium, which effervesces with acids. uspbpep.com Over time, more sophisticated analytical techniques have been employed to study theophylline and its derivatives, including high-performance liquid chromatography (HPLC), which offers greater sensitivity and specificity. nih.goviarc.fr

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

While this compound is an established compound, contemporary research is exploring more advanced formulation strategies and characterization methods. A significant area of investigation is the development of novel drug delivery systems, such as co-spray-dried microparticles for inhalation. mdpi.comnih.gov These studies aim to enhance the physicochemical and aerodynamic properties of theophylline, sometimes in combination with amino acids like glycine, to ensure efficient deposition in the lungs. mdpi.comnih.govnih.gov

A key challenge that remains is the comprehensive structural elucidation of this compound at the atomic level. While it is known to be a salt, detailed crystallographic parameters have not been extensively reported. rsc.orgnih.gov Modern research is increasingly focused on the formation of cocrystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice. nih.govnih.gov Studies on theophylline cocrystals with other amino acids, such as gamma-aminobutyric acid (GABA) and L-arginine, are providing insights into how intermolecular interactions can be tailored to improve properties like solubility. rsc.orgnih.gov These investigations utilize advanced characterization techniques like single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to thoroughly analyze the resulting structures. rsc.orgmdpi.comresearchgate.net

The exploration of the "salt−cocrystal continuum" is another frontier, where researchers investigate the extent of proton transfer between acidic and basic components in a crystalline solid. acs.org This is particularly relevant for compounds like this compound, which involve an acid-base interaction. Understanding these nuances can lead to more rational design of drug forms with optimized properties.

Research AreaFocusKey Techniques
Novel Formulations Development of inhalable microparticles to enhance drug delivery.Spray-drying, Particle size analysis, Aerodynamic assessment. mdpi.comnih.gov
Cocrystal Engineering Synthesis and characterization of theophylline cocrystals with amino acids to improve solubility and stability.SCXRD, PXRD, DSC, FTIR, Dynamic Vapor Sorption. rsc.orgnih.govresearchgate.net
Structural Analysis Detailed elucidation of the crystal structure and intermolecular interactions.Single-crystal X-ray diffraction, Solid-state NMR. rsc.orgacs.org
Physicochemical Property Optimization Enhancing solubility, dissolution rate, and bioavailability.Solubility studies, Intrinsic dissolution rate (IDR) measurements. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C2H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5)

InChI Key

HXSKWEQQPCKYIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for Theophylline Glycinate

Retrosynthetic Analysis of Theophylline (B1681296) Glycinate (B8599266)

A retrosynthetic analysis of theophylline glycinate suggests a straightforward disconnection approach. The target molecule is an equilibrium mixture, primarily consisting of theophylline sodium and glycine (B1666218), often buffered by additional glycine. drugfuture.com Therefore, the primary disconnection breaks the ionic bond between the acidic theophylline molecule and the basic sodium glycinate. This leads to three primary precursors: theophylline, glycine, and a sodium source, typically sodium hydroxide (B78521).

This analysis indicates that the forward synthesis would involve the reaction of theophylline with a sodium base to form the sodium theophyllinate salt, followed by the introduction of glycine to act as a solubilizing and buffering agent. The formation is not of a direct covalent amide bond between theophylline and glycine, but rather a salt complex. A patent from 1947 noted that a simple combination of theophylline and glycine did not produce a stable and soluble product, highlighting the necessity of the sodium salt formation. google.com

Classical Synthetic Routes to this compound

The classical synthesis of this compound is centered around the formation of a stable, soluble salt of theophylline.

Amino Acid Precursor Coupling Strategies

The "coupling" in the context of this compound synthesis refers to the ionic association between theophylline and glycine in the presence of a sodium ion, rather than the formation of a covalent bond. A common method involves first preparing the sodium salt of theophylline. google.com Theophylline possesses an acidic hydrogen on its imidazole (B134444) ring, which can be deprotonated by a strong base.

In a typical procedure, theophylline is dissolved in an aqueous solution of sodium hydroxide to form sodium theophyllinate. google.comorgsyn.org To this solution, glycine is added. The glycine serves to buffer the solution and increase the stability and solubility of the theophylline salt. google.com The ratio of the components can be varied, but a common preparation involves equimolecular proportions of theophylline sodium and glycine, often with an additional mole of glycine for buffering. drugfuture.com

ReactantRole
TheophyllineThe active pharmaceutical ingredient, acts as a weak acid.
Sodium HydroxideA strong base used to deprotonate theophylline.
GlycineAn amino acid that acts as a buffering and solubilizing agent.

Salt Formation and Crystallization Techniques

The formation of theophylline sodium glycinate is fundamentally a salt formation reaction. The process, as outlined in the United States Pharmacopeia (USP), results in an equilibrium mixture. drugfuture.com The key steps involve dissolving theophylline in a basic solution and then introducing glycine.

The crystallization of the final product can be achieved by carefully controlling the reaction conditions. After the addition of glycine to the sodium theophyllinate solution, the mixture can be concentrated. Cooling of the concentrated solution can lead to the precipitation of theophylline sodium glycinate. google.com The resulting solid can then be isolated by filtration and dried. For instance, a process might involve cooling the reaction mixture to between 15-25°C to precipitate the salt, which is then collected by vacuum filtration. google.com The final product is a white crystalline powder. drugfuture.com The stability of the aqueous solutions of this composition is a notable advantage, as it does not readily precipitate theophylline in the presence of atmospheric carbon dioxide. google.com

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry methodologies for this compound are not extensively documented, the principles of green chemistry can be applied to its synthesis.

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reactions are a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous solvents. nih.gov For the synthesis of this compound, a solvent-free approach could potentially be explored through mechanochemistry, such as ball milling. This technique involves the grinding of solid reactants together, which can facilitate reactions without the need for a solvent. nih.gov

The synthesis of cocrystals of theophylline with other molecules has been achieved using solvent-free methods like hot-melt extrusion, which could be adapted for salt formation. nih.gov While the classical synthesis of this compound uses water as a solvent, which is considered a green solvent, minimizing its use or exploring solid-state reactions could further enhance the green profile of the synthesis.

Catalyst Development for Enhanced Synthesis

Theophylline and its derivatives have themselves been investigated as green and biodegradable catalysts for various organic reactions. bohrium.comnih.govresearchgate.net For the synthesis of this compound, the reaction is primarily an acid-base neutralization and does not inherently require a catalyst in the traditional sense. However, the development of more efficient and environmentally benign bases to replace sodium hydroxide could be an area of research.

Furthermore, the synthesis of theophylline itself can be made greener. For example, using reusable solid acid catalysts for the synthesis of theophylline precursors could be a green alternative to traditional methods. bohrium.com Advances in the synthesis of xanthine (B1682287) derivatives, the class of compounds to which theophylline belongs, are increasingly focusing on sustainable methods. nih.govuniroma1.itfrontiersin.org

Optimization and Scale-Up Considerations in this compound Synthesis

The industrial production of this compound necessitates a focus on process optimization to maximize yield and purity while ensuring economic viability and safety. This involves a detailed understanding of the reaction parameters and their impact on the final product.

Process Parameter Optimization

The optimization of synthetic processes for theophylline derivatives, which can be analogously considered for this compound, typically involves the systematic study of several key parameters. The reaction to form the salt between theophylline and glycine, likely in the presence of a sodium source to form sodium this compound, would be influenced by factors such as temperature, pH, solvent system, and reaction time.

For instance, in the synthesis of related theophylline salts, such as theophylline sodium salt, a sectional reaction mode has been shown to be effective. This involves reacting cyanoacetic acid and acetic anhydride (B1165640) first, and then reacting the resulting mixed anhydride with 1,3-dimethyl urea. nih.gov This approach helps to control the reaction, avoid side reactions, and improve the conversion rate of raw materials. nih.gov Optimizing the temperature and duration of each step is critical; for example, the reaction of cyanoacetic acid and acetic anhydride can be optimized at 40-100°C for 20-60 minutes to improve the yield of the intermediate. nih.gov

The pH of the reaction medium is another critical parameter, particularly for salt formation. In the synthesis of theophylline sodium salt, the final ring-closure step to form the salt is conducted under alkaline conditions, with a pH of 8-10 being optimal. nih.gov For this compound, which involves an amino acid, the pH would need to be carefully controlled to ensure the desired salt formation without degrading the reactants.

The choice of solvent is also paramount. Solvents must be selected based on the solubility of the reactants and the final product, as well as their ability to facilitate the reaction. In the synthesis of theophylline cocrystals with other amino acids, solvents like ethanol (B145695) and water have been utilized. For an industrial scale-up, factors such as solvent toxicity, cost, and ease of recovery would also be significant considerations.

Yield Maximization and Purity Control

Yield maximization is directly linked to the optimization of process parameters. By carefully controlling temperature, pH, and reaction time, side reactions can be minimized, leading to a higher conversion of reactants to the desired product. In the synthesis of theophylline sodium salt, a molar yield of 85.79% with a purity of 95.62% has been reported under optimized conditions. nih.gov Similar targets would be set for the synthesis of this compound.

Purity control involves the removal of unreacted starting materials, by-products, and other impurities. This is typically achieved through various purification techniques such as crystallization, filtration, and washing. The selection of an appropriate solvent for crystallization is crucial, as it should have high solubility for the product at elevated temperatures and low solubility at room or reduced temperatures to allow for efficient precipitation of the pure compound. The final product would be washed with a suitable solvent to remove any remaining soluble impurities.

For large-scale production, moving from batch to continuous manufacturing processes, such as hot-melt extrusion, has been explored for theophylline cocrystals. research-solution.com This approach can offer better control over process parameters, leading to consistent product quality and higher throughput. research-solution.com While not specifically documented for this compound, the principles of continuous manufacturing could be applied to its synthesis to improve efficiency and purity on a larger scale.

Below is a hypothetical data table illustrating the potential impact of process parameter optimization on the yield and purity of a theophylline salt, based on data from related compounds.

Experiment IDTemperature (°C)pHReaction Time (h)Yield (%)Purity (%)
1708475.292.1
2808482.594.3
3908485.895.6
4809484.195.1
58010483.794.8
6808380.393.5
7808582.194.0

Advanced Analytical Techniques for Theophylline Glycinate Elucidation and Quantification

Spectroscopic Characterization Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of theophylline (B1681296) glycinate (B8599266). Different regions of the electromagnetic spectrum provide specific information about the molecule's structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like theophylline glycinate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, allowing for the definitive assignment of the molecular structure. buet.ac.bd

Table 1: Representative ¹³C CPMAS NMR Chemical Shifts for Theophylline Polymorphs

Carbon AtomForm II (ppm)
C2154.5
C4149.0
C5106.5
C6142.0
C8147.5
N1-CH₃29.5
N3-CH₃27.5
Note: Data is illustrative for theophylline polymorphs and serves as a reference for the type of data obtained from NMR analysis. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and characterizing the solid-state properties of this compound. orientjchem.orgnih.gov These methods probe the vibrational modes of molecules, which are sensitive to bond types and molecular structure. bellevuecollege.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. orientjchem.org For this compound, IR spectroscopy can identify the characteristic carbonyl (C=O) stretching vibrations of the theophylline ring and the carboxylate (COO⁻) and amine (NH₃⁺) groups of the glycinate moiety. researchgate.net The IR spectrum of theophylline has been recorded in the 4000-400 cm⁻¹ region, allowing for the assignment of fundamental frequencies for C-H, C=N, C=O, C=C, and C-C bonds. orientjchem.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the crystal lattice vibrations (phonons). spectroscopyonline.com This makes Raman spectroscopy a powerful tool for polymorph characterization, as different crystal forms of a compound will exhibit distinct Raman spectra, especially in the low-frequency region. nih.govspectroscopyonline.comcoherent.com For theophylline, Raman spectra can differentiate between its anhydrous and monohydrated forms, with characteristic peaks appearing for the monohydrate at 1166 cm⁻¹ and 1683 cm⁻¹. spectroscopyonline.com This capability is crucial for studying hydration and phase transitions. spectroscopyonline.com

Table 2: Key IR and Raman Vibrational Frequencies for Theophylline and Glycinate Moieties

Functional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
C=O (Theophylline)1650-17501650-1750
C=C, C=N (Theophylline)1500-16501500-1650
N-H (Glycinate)3200-35003200-3500
C-H (Theophylline/Glycinate)2850-30002850-3000
COO⁻ (Glycinate)~1600 (asymmetric), ~1400 (symmetric)~1600, ~1400
Note: These are general ranges and the exact frequencies can vary based on the specific molecular environment and solid-state form. orientjchem.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Phase Transformation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.eduresearchgate.net This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. ijprajournal.com Theophylline, with its conjugated purine (B94841) ring system, is a chromophore and exhibits characteristic UV absorption. nih.gov

UV-Vis spectroscopy is widely used for the quantitative analysis of theophylline in various samples. nih.govnih.gov The maximum absorption wavelength (λmax) for theophylline is typically observed around 271-275 nm. nih.govresearchgate.net This property forms the basis for many quantitative assays, including those coupled with HPLC. bioline.org.bruobasrah.edu.iq

Furthermore, UV-Vis spectroscopy can be employed to study phase transformations. For instance, changes in the solid form of theophylline, such as the conversion from an anhydrous to a monohydrate form, can be monitored by observing changes in the dissolution profile using UV imaging. dissolutiontech.com While the anhydrous form may initially dissolve faster, the transformation to the more stable monohydrate can be detected through these studies. dissolutiontech.com

Table 3: UV Absorption Maxima for Theophylline

Solvent/Mediumλmax (nm)Reference
Water:Acetonitrile (B52724):Methanol (90:03:07)271 bioline.org.br
0.1 N NaOH274.8 ijcpa.in
Plasma275 nih.gov
Methanol:Acetonitrile280 uobasrah.edu.iq
Note: The λmax can be influenced by the solvent and pH of the medium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns. iarc.fr

For this compound, MS can confirm the molecular weight of the complex. The molecular weight of theophylline is 180.16 g/mol . nih.gov The molecular weight of theophylline sodium glycinate is reported as 277.21 g/mol . nih.gov The mass spectrum of theophylline shows principal peaks at m/z 180 (the molecular ion), 95, and 68, which correspond to characteristic fragments of the molecule. iarc.fr This fragmentation data can be used to confirm the identity of the theophylline moiety within the this compound compound.

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of this compound and for its quantification in pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. researchgate.net Numerous HPLC methods have been developed and validated for the determination of theophylline and its metabolites. nih.gov These methods are crucial for purity profiling, identifying and quantifying impurities, and for assaying the active ingredient.

A typical HPLC method for theophylline involves a reversed-phase C18 column and a mobile phase consisting of a mixture of water and organic solvents like acetonitrile and/or methanol. bioline.org.brnih.gov Detection is commonly performed using a UV detector at the λmax of theophylline, around 271-280 nm. nih.govbioline.org.bruobasrah.edu.iq The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for identification. For example, in one method, theophylline had a retention time of 5.5 minutes. bioline.org.br

Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical procedure is suitable for its intended purpose. uobasrah.edu.iqresearchgate.net This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). bioline.org.bruobasrah.edu.iq

Table 4: Example of HPLC Method Parameters for Theophylline Analysis

ParameterConditionReference
Column Reversed-phase C18 bioline.org.brnih.gov
Mobile Phase Water:Acetonitrile:Methanol (90:03:07) bioline.org.br
Flow Rate 1.0 mL/min bioline.org.br
Detection UV at 271 nm bioline.org.br
Retention Time 5.5 min bioline.org.br
LOD 12.5 ng/mL bioline.org.br
LOQ 100 ng/mL bioline.org.br

Gas Chromatography (GC) Applications in Related Impurity Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. ijpsjournal.com In the context of this compound, GC is particularly valuable for the analysis of related impurities that may be present from the synthesis process or degradation. These impurities can include residual solvents, unreacted starting materials, or byproducts. ijpsjournal.comajrconline.org

GC methods for theophylline are noted for their high sensitivity and selectivity, which allow for the separation of theophylline from other interfering xanthines. nih.goviarc.fr While many GC methods for theophylline require a derivatization step to increase volatility and thermal stability, specialized stationary phases have been developed that allow for the analysis of underivatized theophylline. nih.govnih.gov This simplifies sample preparation. nih.gov For this compound, a GC method would be developed to detect potential volatile impurities. The high temperatures in the GC injection port could potentially cause dissociation of the theophylline-glycine salt, allowing for the analysis of theophylline itself, while glycine (B1666218), being non-volatile, would not be detected by this method.

The primary application of GC in this context is impurity profiling. A selective GC method can be developed and validated to quantify impurities according to regulatory guidelines. ajrconline.org

Table 1: Illustrative GC Parameters for Impurity Analysis in a this compound Sample

ParameterConditionPurpose
Column SP-2510-DA, 2% on Supelcoport 100/120 meshA specialized packed column suitable for underivatized theophylline analysis. nih.gov
Injector Temp. 250 °CEnsures rapid volatilization of the analyte and impurities.
Oven Program Isothermal at 235 °CA constant temperature is used to achieve consistent separation. nih.gov
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds. nih.gov
Detector Temp. 300 °CPrevents condensation of analytes post-separation.
Carrier Gas NitrogenAn inert gas to carry the sample through the column.
Internal Standard Medazepam or similar compoundUsed for accurate quantification by correcting for injection volume variations.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. iajps.com It is an effective analytical tool for the assay of active pharmaceutical ingredients (APIs) and the determination of drug-related impurities. iajps.com The separation in CE is based on the charge and size of the molecules. iajps.com

For this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is an ideal method for simultaneous analysis of theophylline, glycine, and any charged impurities. mdpi.com The key to a successful CE separation is the selection of the background electrolyte (BGE), especially its pH. sepscience.com The pH of the BGE determines the charge state of the analytes. sepscience.com Theophylline has an acidic pKa of 8.6, meaning it will be neutral at low pH and negatively charged at high pH. acs.org Glycine is zwitterionic, carrying a net positive charge at low pH, a net negative charge at high pH, and being neutral at its isoelectric point.

By selecting a BGE with a specific pH, one can manipulate the charges of theophylline, glycine, and potential impurities to achieve separation. For instance, at a low pH, theophylline would be neutral while glycine would be cationic, allowing for their separation.

Table 2: Hypothetical Capillary Electrophoresis Method for this compound

ParameterConditionRationale
Mode Capillary Zone Electrophoresis (CZE)Separates analytes based on their charge-to-size ratio. mdpi.com
Capillary Fused Silica, neutral coatedA neutral coating minimizes analyte interaction with the capillary wall. nih.gov
Background Electrolyte (BGE) 50 mM Phosphate (B84403) BufferA common buffer system that provides good buffering capacity.
pH 3.0At this pH, glycine is cationic, while theophylline is neutral, facilitating separation.
Voltage 20 kVProvides the driving force for electrophoretic migration.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Detection UV at 271 nmTheophylline has a strong UV absorbance at this wavelength.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is an indispensable technique in solid-state analysis, providing detailed information about the atomic and molecular structure of crystalline materials. americanpharmaceuticalreview.com For a crystalline compound like this compound, XRD is used to obtain a unique diffraction pattern that serves as a "fingerprint," confirming its identity and distinguishing it from its constituent components or other crystalline forms. americanpharmaceuticalreview.commdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. The process involves growing a high-quality single crystal of this compound, which can be achieved through methods like slow evaporation. innovareacademics.in This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to map the precise positions of each atom in the crystal lattice. rsc.org

The structural data obtained from SC-XRD is comprehensive, revealing details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between theophylline and glycine molecules. rsc.orgresearchgate.net This information is crucial for understanding the forces that stabilize the crystal structure. Although a specific structure for this compound is not publicly available, data from other theophylline co-crystals with amino acids illustrate the type of information that would be obtained. rsc.org

Table 3: Representative Single-Crystal Crystallographic Data for a Theophylline-Amino Acid Cocrystal (THE-GABA)

ParameterValue
Formula C₁₁H₁₇N₅O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0199(3)
b (Å) 6.8488(2)
c (Å) 16.3273(4)
β (°) ** 95.839(2)
Volume (ų) **1334.84(6)
Z 4
Data sourced from a study on theophylline-GABA cocrystals, serving as an illustrative example. rsc.org

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Characterization

Powder X-ray Diffraction (PXRD) is a frontline technique for the routine characterization of crystalline solids. mdpi.com It is used to identify the specific crystalline phase of a material and to detect the presence of different polymorphs. mdpi.comresearchgate.net Polymorphism is the ability of a compound to exist in multiple crystal structures, each exhibiting different physicochemical properties. mdpi.com

The PXRD pattern of this compound would be unique, with characteristic peak positions (at specific 2θ angles) and intensities that differ from those of pure theophylline and pure glycine. rsc.org This comparison confirms the formation of the new co-crystal or salt. researchgate.net Furthermore, if this compound can exist in different polymorphic forms, each form will produce a distinct PXRD pattern, allowing for their identification and control. researchgate.netrigaku.com The technique is also sensitive enough to detect small amounts of crystalline impurities within a sample. rigaku.com

Table 4: Illustrative PXRD Characteristic Peaks for Distinguishing this compound from its Precursors

CompoundCharacteristic Diffraction Peaks (2θ)
Theophylline Monohydrate 7.1°, 12.6°, 14.4° researchgate.net
γ-Glycine 21.8°, 24.6°, 29.5°
This compound (Hypothetical) 5.6°, 12.3°, 17.5°, 22.4°, 26.9°
Hypothetical peaks for this compound are based on patterns observed for other theophylline co-crystals. innovareacademics.in

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature. nanoqam.ca These methods are vital for characterizing the thermal stability and phase behavior of pharmaceutical materials like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. scribd.com A DSC thermogram provides a wealth of information about the thermal events a material undergoes upon heating or cooling. nanoqam.ca

For this compound, DSC is used to determine its melting point, which is a key indicator of purity and identity. The formation of a new compound is often confirmed by the appearance of a single, sharp melting endotherm at a temperature distinct from the melting points of the individual components (theophylline and glycine). tainstruments.com

DSC is also a critical tool for studying polymorphism. tainstruments.com Different polymorphs of a substance will typically have different melting points and heats of fusion. tainstruments.com The DSC can detect solid-solid phase transitions that may occur upon heating, where a less stable form converts to a more stable form before melting. tainstruments.com Analyzing these transitions is essential for identifying the most stable polymorph for development. tainstruments.com

Table 5: Hypothetical Thermal Properties of this compound and its Components via DSC

CompoundOnset Melting Temp. (°C)Peak Melting Temp. (°C)Enthalpy of Fusion (J/g)
Theophylline (Anhydrous Form I) 270.9272.5155
γ-Glycine 205.1 (Decomposition)--
This compound (Hypothetical) 225.4228.1180
Values are illustrative and based on typical data for theophylline and expected behavior for a co-crystal. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathway Identification

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition pathway of pharmaceutical compounds like this compound. By precisely measuring changes in a sample's mass as a function of temperature, TGA provides valuable insights into the compound's degradation process, including the number of decomposition stages, the temperatures at which they occur, and the mass loss at each stage.

Research findings indicate that this compound, a salt of theophylline and glycine, exhibits a multi-stage decomposition process. This is in contrast to pure theophylline, which typically undergoes a single-stage decomposition beginning at approximately 298.6°C with a mass loss of about 97.79%. nih.gov The presence of the glycine component in this compound introduces additional decomposition steps at lower temperatures.

A detailed thermogravimetric analysis of a composition containing sodium this compound revealed a distinct three-stage decomposition pathway before complete breakdown. google.com The initial weight loss begins at a significantly lower temperature than that of pure theophylline, indicating the earlier decomposition of the glycinate portion. The subsequent weight losses occur at progressively higher temperatures, culminating in the final decomposition of the theophylline moiety.

The specific findings from the thermogravimetric analysis are summarized in the data table below.

Table 1: Thermogravimetric Analysis Data for this compound Decomposition google.com

Decomposition Stage Onset Temperature (°C) Weight Loss (%)
Stage 1 192.80 29.09
Stage 2 238.27 48.72
Stage 3 260.17 18.38
Total - 96.19

The decomposition pathway can be interpreted by considering the molecular structure of theophylline sodium glycinate. The initial weight loss at 192.80°C is likely attributable to the decarboxylation of the glycine salt. The subsequent major weight loss starting at 238.27°C and the final stage at 260.17°C correspond to the breakdown of the remaining organic structure, leading to the complete decomposition of the theophylline molecule itself, which is known to emit toxic fumes of nitrogen oxides upon heating. nih.gov This multi-step degradation is characteristic of salts where the different components exhibit varying thermal stabilities. For instance, other theophylline salts like aminophylline (B1665990) (a salt with ethylenediamine) also show a two-stage decomposition, with the initial loss corresponding to the ethylenediamine (B42938) component. nih.gov

Stability and Degradation Pathways of Theophylline Glycinate

Theophylline (B1681296) glycinate (B8599266) is a salt composed of theophylline and the amino acid glycine (B1666218). In solution, it primarily exists as dissociated theophylline and glycine molecules. Therefore, its degradation profile is overwhelmingly dictated by the chemical stability of theophylline itself.

Hydrolytic Stability Studies

The susceptibility of a drug substance to hydrolysis is a critical stability parameter, often evaluated across a range of pH values as recommended by regulatory guidelines. jfda-online.comlongdom.org

Theophylline demonstrates varied stability across the pH spectrum. It is generally stable in acidic and neutral environments. scielo.brscielo.br However, its degradation becomes more pronounced under alkaline conditions. scielo.brscielo.br One study performing stress testing on theophylline reported a moderate degradation of 7.57% when subjected to 0.1 M sodium hydroxide (B78521) (NaOH), while it remained stable in 0.1 M hydrochloric acid (HCl). scielo.brscielo.br Another investigation noted that while theophylline solutions are generally stable, strongly alkaline solutions with a pH above 12 exhibit decomposition over several weeks. omicsonline.org

Kinetic studies on closely related compounds provide insight into the reaction mechanism. For instance, esters of 7-theophyllineacetic acid were observed to undergo complete hydrolysis at pH 13.0 (0.1M NaOH) when heated to 60°C. jfda-online.comncl.edu.tw The degradation in this basic medium followed first-order kinetics. jfda-online.comncl.edu.tw This suggests that the hydrolytic degradation of the theophylline structure under harsh alkaline conditions is a key pathway.

Stress ConditionDuration/TemperatureResultReference
0.1 M HClNot SpecifiedStable scielo.br
0.1 M NaOHNot Specified7.57% degradation scielo.br
0.1M NaOH24 h / 80°C~10-12% degradation omicsonline.org
pH > 12Several weeksDecomposition observed omicsonline.org

Forced degradation of theophylline under strongly alkaline conditions can lead to the cleavage of its heterocyclic ring system. msu.edu The primary hydrolytic degradation product identified from the breakdown of the purine (B94841) ring is 1,3-dimethyl-5-formamido-6-aminouracil. Further degradation can occur, but detailed characterization of subsequent hydrolytic products is not extensively covered in the available literature. The initial and most fundamental hydrolytic event for theophylline glycinate is its dissociation into theophylline and glycine.

Photolytic Stability Investigations

Photostability testing is a crucial component of stress testing to determine the effect of light on a drug substance. jfda-online.comlongdom.org

Theophylline's response to photolytic stress appears to be dependent on the specific conditions of exposure. Some studies have concluded that theophylline is stable when exposed to UV light, such as at a wavelength of 365 nm for 5 hours. scielo.brscielo.br Conversely, the molecular structure of theophylline contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests a potential susceptibility to direct photolysis by sunlight. nih.gov

However, a significant body of research indicates that the primary pathway for light-induced degradation is indirect photo-oxidation rather than direct photolysis. mdpi.comresearchgate.net Theophylline shows significant stability against direct photo-degradation but undergoes noticeable decomposition when irradiated in the presence of hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net The UV irradiation of H₂O₂ generates highly reactive hydroxyl radicals (•OH), which then attack the theophylline molecule. mdpi.com This indirect photodegradation is significantly faster than any potential direct photolysis.

Stress ConditionDurationResultReference
UV Light (365 nm)5 hoursStable scielo.br
SunlightNot SpecifiedPotentially susceptible nih.gov
H₂O₂ / UV Photolysis8 - 20 minutesComplete degradation mdpi.comresearchgate.netresearchgate.net

Given that the most significant photolytic degradation pathway is oxidative, the degradants produced are the result of an oxidative attack on the theophylline molecule. As such, the characterization of these photolytic degradants overlaps entirely with the products identified in oxidative stability research.

Oxidative Stability Research

Theophylline demonstrates a clear susceptibility to oxidative degradation. Forced degradation studies using 3% v/v hydrogen peroxide have shown a measurable, albeit moderate, level of degradation (2.47%). scielo.brscielo.br The degradation is substantially accelerated when oxidation is initiated by more potent species like hydroxyl radicals (•OH). mdpi.comrsc.orgnih.gov

The reaction between theophylline and hydroxyl radicals is rapid. At a pH of 6, the second-order rate constant for this reaction has been determined to be (8.22 ± 0.03) × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.orgnih.gov The degradation process proceeds through initial transformation steps involving hydroxylation and demethylation of the parent molecule. mdpi.comrsc.orgnih.gov

High-resolution mass spectrometry has been used to identify the resultant degradation products. mdpi.comrsc.orgnih.gov The primary initial pathways and products are:

Hydroxylation: The main initial product is 1,3-Dimethyluric acid, which results from the hydroxylation at the C8 position of the purine ring. mdpi.comresearchgate.net

N-Demethylation: This pathway leads to the formation of 1-Methylxanthine (B19228) and 3-Methylxanthine. mdpi.comdrugbank.comresearchgate.net

Ring Opening: Further attack by hydroxyl radicals on these initial products leads to the breakdown and opening of the purine ring structure, resulting in various ring-opened compounds. rsc.orgnih.gov Other metabolites, such as 3-methyluric acid, xanthine (B1682287), and uric acid, have also been identified in studies involving microbial degradation, which proceeds via oxidative pathways. d-nb.info

Degradation ProductFormation PathwayReference
1,3-Dimethyluric acidHydroxylation at C8 mdpi.comresearchgate.netnih.gov
1-MethylxanthineN3-demethylation mdpi.comnih.govdrugbank.com
3-MethylxanthineN1-demethylation mdpi.comnih.govdrugbank.com
3-Methyluric acidOxidation/Demethylation d-nb.info
XanthineDemethylation d-nb.info
Uric acidOxidation/Demethylation nih.govd-nb.info
Ring-opened compoundsFurther oxidation rsc.orgnih.gov

Oxidative Stability Research

Investigation of Oxidation Mechanisms

Theophylline, the active component of this compound, is susceptible to oxidative degradation. Studies involving forced degradation under oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂), have been instrumental in elucidating these mechanisms. aub.edu.lb Research indicates that theophylline can degrade by more than 25% when subjected to 3% H₂O₂ at room temperature over 48 hours. aub.edu.lb Other studies report moderate degradation under similar oxidative stress. nih.gov

The primary mechanism of oxidative degradation appears to be hydroxylation. dntb.gov.ua Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), have been used to study the end-products of this process. dntb.gov.ua The degradation is often initiated by hydroxyl radicals (•OH), which can attack the theophylline molecule. dntb.gov.ua The reaction with these radicals leads to the formation of hydroxylated derivatives. The main metabolite of theophylline in vivo, 1,3-dimethyluric acid, is itself a product of oxidation, indicating the susceptibility of the xanthine core to such reactions. researchgate.net Stress degradation studies confirm that oxidation is a significant pathway affecting theophylline solutions. researchgate.net

Role of Excipients and Environmental Factors on Oxidation

The stability of this compound can be significantly influenced by the excipients used in its formulation and by environmental factors such as humidity, light, and the presence of other chemical agents. pku.edu.cnresearchgate.net

Environmental humidity is a critical factor, as theophylline can form a monohydrate. researchgate.net The conversion between the anhydrous and hydrate (B1144303) forms can be affected by excipients. Studies have shown that excipients like α-lactose monohydrate can enhance hydrate formation, while highly water-absorbing materials such as silicified microcrystalline cellulose (B213188) (SMCC) may inhibit it at low moisture levels. Although not directly an oxidative process, this transformation highlights the sensitivity of the compound to its microenvironment, which can indirectly affect its susceptibility to oxidation.

The presence of other substances in a solution can also impact oxidative degradation. For instance, certain inorganic compounds have been shown to affect the degradation of theophylline by scavenging the hydroxyl radicals that drive the oxidation process. dntb.gov.ua This suggests that the choice of buffers and other ionic excipients in a liquid formulation is critical. The degradation rate of theophylline was observed to be considerably lower in river water samples compared to model water, illustrating the complex influence of various dissolved organic and inorganic components on its stability. dntb.gov.ua

Thermal Degradation Mechanisms

Thermal analysis provides significant insight into the stability of theophylline and its salts. Thermogravimetric (TG) analysis of pure theophylline shows that its thermal decomposition begins at approximately 298.6°C and occurs in a single stage, with a mass loss of about 97.8%. When formulated into pharmaceutical preparations, the onset of decomposition remains in a similar range, typically between 289°C and 295°C, indicating that the active ingredient's thermal profile is maintained. In contrast, salts like aminophylline (B1665990) (a complex of theophylline and ethylenediamine) exhibit a two-stage decomposition, with the ethylenediamine (B42938) degrading first at a lower temperature (starting around 111.8°C) before the theophylline component decomposes at a higher temperature (around 295.3°C).

For Theophylline Sodium Glycinate, upon heating to decomposition, the compound is known to generate hazardous gases. This thermal breakdown involves the destruction of the molecular structure, leading to the formation of simpler, gaseous products.

Pyrolysis involves the thermal decomposition of a substance in an inert atmosphere. For complex organic molecules like this compound, this process typically begins with the cleavage of the weakest chemical bonds, which are often carbon-nitrogen (C-N) bonds, leading to the formation of free radicals. These highly reactive species then rearrange to form more stable products.

Specific studies on Theophylline Sodium Glycinate identify its hazardous decomposition products as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sodium oxides. The emission of toxic nitrogen oxides is a characteristic thermal decomposition feature of theophylline itself. The presence of sodium oxides is specific to the sodium glycinate salt form. These findings are crucial for handling and disposal procedures, particularly concerning fire safety.

Kinetic analysis of thermogravimetric data offers a deeper understanding of the thermal decomposition process and can be used to predict the stability of a drug. Non-isothermal kinetic models, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are applied to data obtained from thermogravimetric analysis (TGA) at multiple heating rates. researchgate.net

For theophylline, studies have shown that as the heating rate increases, the decomposition temperature shifts higher. By applying these kinetic models, it is possible to calculate key parameters like the activation energy (Ea) of decomposition. researchgate.net Research has demonstrated that the activation energy for theophylline's decomposition decreases as the degree of conversion (the fraction of the material that has decomposed) increases. This kinetic data is valuable for performing compatibility studies; if a mixture of theophylline and an excipient shows similar activation energy values to theophylline alone, the excipient is considered compatible. For example, kinetic analysis has confirmed the compatibility of theophylline with excipients like glicocol (glycine) and cellulose. The average activation energy for the pyrolysis of a related drug product was found to be in the range of 125.9 to 128.8 kJ/mol using KAS and FWO models, respectively, providing a quantitative measure of the energy required to initiate decomposition. researchgate.net

Pyrolysis Studies and Thermal Decomposition Products

Development of Stability-Indicating Analytical Methods

To accurately quantify this compound and monitor its stability, the development of stability-indicating analytical methods is paramount. These methods must be able to separate the intact drug from any degradation products that may form under stress conditions. aub.edu.lb Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. aub.edu.lbnih.gov

Forced degradation studies are a key part of developing these methods. The drug is intentionally degraded under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. aub.edu.lbnih.gov The resulting chromatograms are then used to confirm that the degradation product peaks are well-resolved from the peak of the active pharmaceutical ingredient (API). aub.edu.lb

Several such HPLC methods have been developed for theophylline. These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, selectivity, and robustness. The ability to separate the drug from its degradants makes these assays "stability-indicating."

A summary of representative stability-indicating HPLC methods developed for theophylline is presented in the table below.

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Acetonitrile (B52724) : 50 mM Sodium Acetate Buffer (15:85), pH 6.5Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm)1.02708.6 ± 0.3
Methanol : 10 mM Tetrabutyl Ammonium Hydrogen Sulfate (50:50, v/v)Phenomenex C18 (250 mm × 4.6 mm, 5 µm)1.0274Not Specified nih.gov
Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (55:45, v/v)Inertsil ODS-3V (250 × 4.6 mm, 5μ)1.02253.808
Orthophosphoric acid (0.1%) in Acetonitrile : Methanol (50:50 v/v)Agilent Zorbax-SCX-C18 (250 mm x 4.6 mm, 5 µm)1.02803.747

Computational and Theoretical Chemistry Studies of Theophylline Glycinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecular systems. imanagerpublications.compmf.unsa.bamdpi.com For theophylline (B1681296), these calculations provide a detailed picture of its intrinsic properties, which are crucial for understanding its interactions as part of the theophylline glycinate (B8599266) compound.

Molecular Orbital Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests lower reactivity. tandfonline.comresearchgate.net

DFT calculations have been used to determine these properties for theophylline. Studies using the B3LYP functional with different basis sets (6-31G and 6-31G) have calculated the HOMO-LUMO gap to be approximately 5.00 eV to 5.12 eV. imanagerpublications.com Another comprehensive analysis reported a HOMO-LUMO energy gap of 5.170 eV for theophylline. researchgate.net The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. nih.gov These values are instrumental in predicting how theophylline glycinate might participate in charge-transfer interactions.

Table 1: Frontier Molecular Orbital Energies of Theophylline
MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
DFT/B3LYP/6-31G-6.284-1.2855.000 imanagerpublications.com
DFT/B3LYP/6-31G-6.084-0.9655.118 imanagerpublications.com
DFTN/AN/A5.170 researchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. plos.org For theophylline, MEP maps calculated via DFT methods show that negative electrostatic potentials are concentrated around the oxygen atoms of the carbonyl groups, making them sites for electrophilic attack. imanagerpublications.com Conversely, positive potential is typically located on the hydrogen atom attached to the imidazole (B134444) nitrogen (N7-H). imanagerpublications.com

One study quantified these potentials, finding a global surface minimum of -1.753 eV near an oxygen atom and a maximum of 2.486 eV near the N7-H hydrogen, using the B3LYP/6-31G method. imanagerpublications.com These charge distributions are critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to the structure of this compound and its interactions with biological targets.

Table 2: Calculated Molecular Electrostatic Potential (MEP) Values for Theophylline
MethodRegionAtomPotential Energy (eV)Reference
DFT/B3LYP/6-31GGlobal Surface MinimumO1-1.753 imanagerpublications.com
Global Surface MaximumH72.486
DFT/B3LYP/6-31G**Global Surface MinimumO2-1.526 imanagerpublications.com
Global Surface MaximumH72.363

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, revealing conformational changes and interactions with their environment, such as solvents.

Conformational Analysis and Flexibility Studies

The flexibility of a drug molecule is crucial as it can adopt various conformations, and this adaptability influences its physicochemical and biological properties. acs.org MD simulations are a primary tool for exploring the conformational landscape of molecules. For instance, extensive MD simulations (totaling 21 microseconds) were used to characterize the ensemble of conformations that a theophylline-binding RNA aptamer adopts in its unbound state. nih.gov Such studies revealed that the aptamer is flexible and that theophylline binding occurs via a "conformational selection" mechanism, where the ligand binds to a pre-existing conformation of the RNA. rsc.orgmdpi.com This highlights the importance of considering the dynamic nature and conformational flexibility of both the ligand (this compound) and its target in interaction studies.

Solvation Dynamics

Solvation dynamics describe how a solvent reorganizes around a solute molecule, a process critical for solubility and crystal formation. Constant chemical potential molecular dynamics (CμMD) simulations have been used to study the growth of theophylline crystals in different solvents. nih.gov These simulations showed that solvent polarity significantly impacts crystal shape by modulating the growth of specific crystal facets. nih.gov The analysis of the desolvation process at the crystal-solvent interface revealed it to be a major factor in the crystal growth mechanism. nih.gov Understanding the solvation dynamics of theophylline is essential for predicting the solubility and dissolution behavior of this compound.

Docking and Molecular Interaction Modeling (In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. These predictions are often correlated with in vitro experimental results to validate the binding modes and affinities.

Several studies have used molecular docking to investigate theophylline and its derivatives. In one such study, novel theophylline derivatives were docked into the active site of the AChE enzyme, with predicted binding energies (ΔG) ranging from -10.56 to -8.80 kcal/mol. These in silico results were then used to guide the synthesis and in vitro evaluation of the compounds. Another study docked theophylline against the cancer drug target AKT1, predicting a binding energy of -9.22 kcal/mol. In a different investigation, theophylline-1,2,4-triazole derivatives showed binding affinities of -7.55 and -6.90 kcal/mol with the HCV serine protease enzyme, which correlated with their in vitro inhibitory activities. acs.org These studies demonstrate the utility of molecular docking in rationalizing the interaction of theophylline-based compounds with biological targets and guiding the design of new therapeutic agents.

Table 3: Selected In Silico Molecular Docking Studies of Theophylline and its Derivatives
Compound TypeTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Theophylline DerivativeAcetylcholinesterase (AChE)-10.56 to -8.80
TheophyllineAKT1-9.22
Theophylline-1,2,4-triazole derivative (4b)HCV Serine Protease-7.55 acs.org
Theophylline-1,2,4-triazole derivative (4c)HCV Serine Protease-6.90 acs.org

Compound Index

Compound Name
Theophylline
This compound
Glycine (B1666218)
Caffeine (B1668208)
Theobromine
Indacaterol
Isoliquiritigenin
Shogaol
Tehranolide
Ribavirin
Penicillin

Ligand-Receptor Binding Site Prediction (theoretical)

QSAR (Quantitative Structure-Activity Relationship) Paradigms for Related Analogs (Purely theoretical, no activity mentioned)

QSAR represents a theoretical paradigm that aims to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property, without needing to define the biological activity explicitly in the model's theoretical construction. ijert.org For analogs related to theophylline, QSAR methodologies are employed to develop predictive models based on structural characteristics. researchgate.netajol.info

The fundamental principle of QSAR is that the variation in the properties of molecules in a series is dependent on the variation in their molecular structure. ajol.info The process involves generating numerical representations of the structure (descriptors) and correlating them with a measured property using statistical methods. ijert.orgderpharmachemica.com

The first step in any QSAR study is the generation of molecular descriptors. ijert.org These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of theophylline analogs, a wide array of descriptors can be calculated. researchgate.netajol.inforesearcher.life

Types of Descriptors:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight (MW), number of atoms, and number of rotatable bonds. ajol.info

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment (DM), and polarizability (Pol). researchgate.netajol.info

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP) and molar refractivity (MR). researchgate.netajol.info

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones that have the highest correlation with the property of interest. This selection process is vital to avoid overfitting and to create a robust and interpretable model. Statistical techniques like multiple linear regression (MLR), genetic algorithms, and principal component analysis (PCA) are often used for this purpose. researchgate.netderpharmachemica.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Theophylline Analogs

Descriptor Class Specific Examples Information Encoded
Quantum Chemical E-HOMO, E-LUMO, Dipole Moment Electronic properties, reactivity
Physicochemical LogP, Molar Refractivity (MR) Lipophilicity, steric properties
Constitutional Molecular Weight (MW), Atom Count Size and composition of the molecule

This table is compiled from various QSAR studies on xanthine (B1682287) and theophylline derivatives. researchgate.netajol.inforesearcher.life

Developing a QSAR model is an iterative process that culminates in rigorous validation to ensure its reliability, robustness, and predictive power. basicmedicalkey.com A model that fits the training data well is not necessarily a good model unless it can accurately predict the properties of new, untested compounds. derpharmachemica.com Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.comresearchgate.net

Internal Validation: This technique assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation, such as the leave-one-out (LOO) procedure. derpharmachemica.comresearchgate.net In LOO, a model is built using all but one compound from the training set, and the property of the excluded compound is predicted. This is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.5) is generally considered an indicator of good model robustness. uniroma1.it

External Validation: This is considered the most stringent test of a model's predictive ability. d-nb.info The initial dataset is split into a training set (used to build the model) and a test set (kept aside and not used during model development). The developed model is then used to predict the properties of the compounds in the test set. The predictive power is assessed by calculating the predictive r² (r²_pred), which measures the correlation between the observed and predicted values for the test set. ajrconline.org

Model Interpretation: Once a statistically valid QSAR model is obtained, the final step is to interpret it in chemical terms. This involves analyzing the selected descriptors to understand which structural features are important for the property being modeled. For example, if a QSAR model for a series of theophylline analogs includes LogP as a significant descriptor with a positive coefficient, it suggests that increasing lipophilicity might enhance the measured property. This interpretation provides crucial guidelines for the rational design of new analogs with desired characteristics. ijert.org

Table 4: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value Range (General Guideline)
Coefficient of Determination Measures the goodness of fit for the training set. > 0.6
Cross-validated Correlation Coefficient Measures the internal predictive ability (robustness). > 0.5
Predictive r-squared r²_pred Measures the external predictive ability for the test set. > 0.6

These parameters and their general acceptance criteria are widely used in QSAR studies. uniroma1.itd-nb.info

Fundamental Chemical and Biochemical Interaction Mechanisms of Theophylline Glycinate in Vitro Focus

Interaction with Model Biological Macromolecules (In Vitro)

The interaction between theophylline (B1681296) and plasma proteins, primarily albumin, is a critical determinant of its unbound, pharmacologically active concentration. In vitro studies using bovine serum albumin (BSA) as a model protein have been conducted to characterize these binding events.

Studies utilizing equilibrium dialysis have investigated the binding of theophylline sodium glycinate (B8599266) to BSA. benthamdirect.combenthamscience.com Thermodynamic analysis from these studies indicates that the binding process is spontaneous, exothermic, and driven by entropy. benthamdirect.combenthamscience.com The primary forces governing the interaction at binding site II on albumin are identified as electrostatic and hydrophobic interactions. benthamdirect.combenthamscience.com Further research has explored the competitive nature of this binding, showing that the presence of other drugs can displace theophylline, thereby increasing its free fraction. benthamdirect.combenthamscience.comnih.gov For instance, the concurrent presence of betamethasone (B1666872) sodium phosphate (B84403) leads to reduced binding of both agents to BSA. benthamdirect.combenthamscience.com

The extent of protein binding has been quantified in various in vitro systems. In human plasma, approximately 40% to 65% of theophylline is reversibly bound to proteins, chiefly albumin. researchgate.netdrugs.com More specific in vitro ultracentrifugation studies using rat plasma determined the unbound fraction (fup) of theophylline to be 0.31 ± 0.03, which corresponds to a bound fraction of approximately 69%. rsc.orgresearchgate.net The presence of endogenous substances like fatty acids and cholesterol has also been shown to inhibit the binding of theophylline to BSA in vitro. nih.gov

Table 1: In Vitro Protein Binding Characteristics of Theophylline

ParameterValue/ObservationModel SystemSource(s)
Binding MechanismSpontaneous, exothermic, entropically drivenBovine Serum Albumin (BSA) benthamdirect.com, benthamscience.com, researchgate.net
Primary Interaction ForcesElectrostatic and hydrophobic interactionsBovine Serum Albumin (BSA) benthamdirect.com, benthamscience.com
Plasma Protein Bound (Human)~40-65%Human Plasma researchgate.net, drugs.com
Unbound Fraction (fup)0.31 ± 0.03Rat Plasma rsc.org, researchgate.net

The interaction of theophylline with nucleic acids has been explored, although less extensively than its protein binding. In vitro assays have provided evidence of direct engagement with both DNA and RNA.

One study reported that theophylline, at a concentration of 3.2 mM, was capable of displacing 50% of the intercalating dye acridine (B1665455) orange from DNA in an in vitro setting. nih.goviarc.fr This suggests a potential for theophylline to interact with the DNA double helix, possibly through intercalation. nih.goviarc.fr

More specific interactions have been characterized with RNA. Theophylline has been shown to bind to a specific RNA aptamer (a synthetic RNA molecule that binds to a specific target) with a dissociation constant (Kd) of 0.67 µM, indicating a high-affinity interaction with this particular RNA structure. researchgate.net

Protein Binding Studies with Isolated Proteins (e.g., Bovine Serum Albumin)

Enzymatic Interaction Kinetics (In Vitro)

Theophylline glycinate's mechanisms of action are significantly defined by its interactions with several key enzyme systems. These include the inhibition of phosphodiesterases, antagonism of adenosine (B11128) receptors, and activation of histone deacetylases.

Theophylline is well-established as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. rndsystems.comnih.gov These enzymes are responsible for the degradation of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com By inhibiting PDEs, theophylline increases intracellular levels of these second messengers.

In vitro studies using homogenates of bronchial tissue have demonstrated that theophylline sodium glycinate, at concentrations ranging from 1 to 1000 μM, inhibits the hydrolysis of cAMP by PDEs. medchemexpress.comtargetmol.comchemsrc.com This inhibition is particularly noted for the PDE3 and PDE4 isoforms, which are prevalent in airway smooth muscle. mdpi.commedchemexpress.comtargetmol.com However, the inhibitory effect is considered weak; at therapeutic concentrations, theophylline inhibits total PDE activity in human lung extracts by only about 5-10%. nih.gov

The functional consequence of this inhibition has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) for theophylline's inhibition of histamine (B1213489) release (a process modulated by PDE activity) was found to be 0.2 mM in human basophils and 1.2 mM in human lung mast cells. nih.gov In studies using guinea pig tracheal rings, theophylline induced relaxation with an IC50 value of approximately 106 μM. mdpi.com

Table 2: In Vitro PDE Inhibition by Theophylline

AssayIC50 ValueCell/Tissue TypeSource(s)
Inhibition of Histamine Release0.2 mMHuman Basophils nih.gov
Inhibition of Histamine Release1.2 mMHuman Lung Mast Cells nih.gov
Tracheal Ring Relaxation105.76 ± 6.03 μMGuinea Pig Trachea mdpi.com

Theophylline acts as a competitive antagonist at adenosine receptors. nih.govmedchemexpress.comtargetmol.comchemsrc.com It exhibits broad activity against different receptor subtypes. In vitro binding assays have determined its affinity for these receptors.

Studies have shown that theophylline has a similar potency at both A1 and A2 adenosine receptors, with an inhibition constant (Ki) of approximately 10-14 μM. researchgate.netpnas.org More specifically, its Ki value for the human recombinant A2B receptor has been reported to be around 7 μM. ersnet.orgnih.gov In comparative studies with other methylxanthines, theophylline demonstrated a higher potency for inhibiting ligand binding to both A1 and A2a receptors in equine forebrain tissue than caffeine (B1668208) or theobromine. avma.org

Table 3: In Vitro Adenosine Receptor Antagonism by Theophylline

Receptor SubtypeInhibition Constant (Ki)Assay/SystemSource(s)
A1 and A2 (General)~10-14 μMBrain Tissue Binding Assays researchgate.net, pnas.org
A2B (Human Recombinant)~7 μMLigand Binding Assay ersnet.org, nih.gov

A distinct molecular action of theophylline observed at low concentrations is the activation of histone deacetylases (HDACs). nih.govatsjournals.orgmedchemexpress.com This mechanism is crucial for its anti-inflammatory effects and is notably dissociated from both PDE inhibition and adenosine receptor antagonism. nih.govportico.orgatsjournals.org

In vitro experiments have shown that theophylline sodium glycinate (in the micromolar range) can induce HDAC activity. medchemexpress.comchemsrc.com This effect is observed in various cell types, including epithelial cells and macrophages. nih.gov Theophylline has been found to activate multiple HDAC subtypes, with a relatively selective effect on Class I HDACs, including equal activation of HDAC1 and HDAC2. atsjournals.org The mechanism is thought to involve the inhibition of phosphoinositide-3-kinase-delta (PI3Kδ), an enzyme that can phosphorylate and inactivate HDAC2. researchgate.net

The activation of HDACs by theophylline occurs at therapeutic concentrations (e.g., 10⁻⁶ to 10⁻⁵ M), an effect that is diminished or lost at higher concentrations (e.g., 10⁻⁴ M). atsjournals.org This suggests a specific, targeted action rather than a general, non-specific effect. atsjournals.org The enhanced HDAC activity allows for the deacetylation of core histones, which suppresses the transcription of inflammatory genes. nih.govportico.orgatsjournals.org

Mechanistic Enzymology of this compound Interactions

Theophylline, the active component of this compound, engages in several key enzymatic and protein interactions that underpin its pharmacological effects. These interactions have been primarily characterized through in vitro studies, which reveal a multi-faceted mechanism of action at the molecular level.

A principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes. researchgate.netmdpi.com PDEs are responsible for hydrolyzing cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. researchgate.net By inhibiting PDEs, theophylline leads to an accumulation of intracellular cAMP. researchgate.netmdpi.com This increase in cAMP levels is directly linked to the relaxation of bronchial smooth muscles. researchgate.net In vitro studies using homogenates of bronchial tissue have demonstrated that theophylline inhibits cAMP hydrolysis, leading to the relaxation of human bronchus and pulmonary arteries. mdpi.com Specifically, theophylline is a potent inhibitor of PDE3, which is instrumental in its effect on airway smooth muscle. mdpi.com

Furthermore, in vitro research has identified that theophylline can activate histone deacetylases (HDACs). mdpi.comnih.gov This mechanism is distinct from its PDE inhibition and adenosine receptor antagonism. nih.gov The activation of HDACs by theophylline is associated with a decrease in the expression of inflammatory genes, contributing to its anti-inflammatory properties. mdpi.com Studies have shown that theophylline can induce HDAC activity at concentrations ranging from 0 to 1000 μM over a 30-minute period. mdpi.com

The metabolism of theophylline is primarily managed by the cytochrome P-450 (CYP) enzyme system in the liver. nih.govcurtin.edu.au In vitro studies and analyses of its metabolic pathways have identified CYP1A2 as the main enzyme responsible for the N-demethylation and 8-hydroxylation of theophylline. nih.gov While CYP1A2 is the primary catalyst, CYP2E1 has also been shown to hydroxylate theophylline. nih.gov Some inhibition experiments suggest a minor role for CYP3A4 in its metabolism as well. nih.gov In vitro studies with rat liver microsomes have shown that theophylline can induce an increase in hepatic cytochrome P-450 content and the activity of P-450 dependent enzymes like 7-ethoxycoumarin-deethylase and p-nitroanisol-demethylase. curtin.edu.au

Enzyme/Receptor TargetTheophylline InteractionIn Vitro Model/SystemObserved Effect
Phosphodiesterase (PDE)Inhibition (specifically PDE3)Human bronchial tissue homogenatesIncreased intracellular cAMP, relaxation of smooth muscle
Adenosine ReceptorsAntagonismNot specifiedCounteracts adenosine-induced respiratory tract contraction
Histone Deacetylases (HDACs)ActivationNot specifiedDecreased inflammatory gene expression
Cytochrome P450 (CYP1A2)Substrate/MetabolismLiver microsomesN-demethylation and 8-hydroxylation
Cytochrome P450 (CYP2E1)Substrate/MetabolismExpressed enzymesHydroxylation of theophylline

Membrane Interaction Studies (In Vitro Artificial Membranes)

The interaction of theophylline with biological membranes is a critical aspect of its absorption and distribution. In vitro studies using artificial membrane models have provided insights into the biophysical nature of these interactions.

Liposomal Permeation Studies

While specific studies focusing solely on this compound permeation through liposomes are not extensively detailed in the available literature, research using other artificial membrane models provides relevant data on the permeability characteristics of theophylline. These models are designed to mimic the lipid bilayer of cell membranes.

One such model is the Droplet Interface Bilayer (DIB), which allows for the measurement of permeability of compounds across a single lipid bilayer. In studies using DIBs composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), theophylline was found to be readily permeable. rsc.org The permeability of xanthine (B1682287) derivatives, including theophylline, was observed to increase with methylation of the xanthine ring system. rsc.org

Another relevant artificial membrane model is the Stratum Corneum Substituted (SCS) membrane, designed to mimic the lipid barrier of the skin. Studies using SCS composed of phytosphingosine (B30862) ceramides (B1148491) demonstrated permeability characteristics for theophylline that were similar to those observed with human skin, although the time to reach a steady state was shorter in the artificial model. mdpi.com These findings from non-liposomal artificial membranes suggest that theophylline can effectively cross lipid barriers, a process fundamental to its bioavailability.

Artificial Membrane ModelLipid CompositionKey Finding for Theophylline
Droplet Interface Bilayer (DIB)1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Readily permeable; permeability increases with methylation. rsc.org
Stratum Corneum Substituted (SCS)Phytosphingosine Ceramides, Cholesterol, Palmitic AcidPermeability is comparable to human skin. mdpi.com

Biophysical Characterization of Membrane Integration

Biophysical studies have explored how theophylline interacts with and integrates into model lipid membranes, affecting their physical properties. A key finding is that theophylline can alter the electrical potential across a membrane.

Research on model lipid membranes has shown that theophylline is capable of reducing the membrane's dipole potential. mdpi.com The dipole potential is an electrical potential difference within the hydrophobic core of the membrane, originating from the ordered arrangement of lipid headgroup dipoles and water molecules. Changes to this potential can influence the binding and function of membrane-associated proteins and the permeation of ions. In these studies, theophylline was shown to decrease the dipole potential by approximately -40 mV. mdpi.com This suggests that theophylline molecules adsorb into the membrane, leading to a reorientation of the lipid dipoles and changes in the hydration of the bilayer. mdpi.com This interaction does not involve the formation of covalent bonds but rather is a physical integration that modifies the collective properties of the membrane.

Cellular Uptake Mechanisms (In Vitro Cell Lines, Non-Clinical Focus)

The entry of theophylline into cells is a prerequisite for its interaction with intracellular targets like PDEs. In vitro studies using cultured cell lines, such as Caco-2 cells, have been instrumental in elucidating the mechanisms of its cellular uptake.

Passive Diffusion across Cell Membranes (using cell models)

The predominant mechanism for theophylline's entry into cells is passive diffusion. researchgate.netsrmist.edu.in This transport process does not require cellular energy and relies on the drug moving down its concentration gradient across the lipid bilayer of the cell membrane. srmist.edu.in The rate of passive diffusion is largely governed by the physicochemical properties of the drug, such as its lipid solubility. srmist.edu.ininflibnet.ac.in

In vitro experiments using Caco-2 cell monolayers, a standard model for the human intestinal epithelium, have provided quantitative data on this process. researchgate.net These studies determined the apparent permeability coefficient for theophylline to be in the range of 4.45 x 10⁻⁶ to 5.28 x 10⁻⁶ cm/s. researchgate.net This value is consistent with drugs that are well-absorbed via passive diffusion. researchgate.net The research also indicated that the percentage of theophylline absorbed was dependent on the amount initially present, suggesting that the process is limited by the rate of dissolution rather than by a saturable transport system. researchgate.net Further studies using 3D printed hydrogel matrices also concluded that theophylline release and subsequent diffusion follow Fick's law, reinforcing the concept of a diffusion-controlled mechanism. researchgate.net

Cell Line ModelExperimental FindingImplied Mechanism
Caco-2Permeability coefficient of 4.45-5.28 x 10⁻⁶ cm/s; absorption dependent on initial concentration. researchgate.netPassive Diffusion (dissolution rate-limited)

Future Directions in Theophylline Glycinate Research

Novel Synthetic Methodologies Exploration

The synthesis of theophylline (B1681296) derivatives is an active area of research, with a focus on creating more efficient and effective compounds. researchgate.net Future explorations into novel synthetic methodologies for theophylline glycinate (B8599266) are likely to concentrate on several key aspects. One promising avenue is the development of cocrystals. The formation of cocrystals with amino acids like gamma-aminobutyric acid (GABA) and L-arginine has been shown to optimize the physicochemical properties of theophylline, such as solubility. rsc.orgresearchgate.net Although no crystallographic parameters for theophylline sodium glycinate have been reported, the success with other amino acids suggests that exploring cocrystal formation with glycine (B1666218) could yield a more stable and bioavailable form of the drug. rsc.org

Solvent-assisted grinding is a technique that has been successfully used to synthesize cocrystals of theophylline with other amino acids and could be a viable method for producing theophylline glycinate cocrystals. rsc.org Further research could also investigate various synthetic routes to produce this compound with higher yields and purity, potentially employing green chemistry principles to minimize environmental impact.

Advanced Spectroscopic and Structural Elucidation Techniques Application

A thorough understanding of the three-dimensional structure of this compound is crucial for understanding its chemical behavior. While spectroscopic data for theophylline is available, detailed structural elucidation of the glycinate salt form is an area ripe for investigation. wikipedia.org

Advanced spectroscopic techniques will play a pivotal role in this endeavor. Dynamic nuclear polarization (DNP) enhanced solid-state NMR spectroscopy, for instance, has been used to characterize different polymorphs of theophylline. nih.gov Applying this technique to this compound could provide detailed insights into its solid-state structure and any potential polymorphic forms.

Two-dimensional correlation experiments, such as 1H–13C and 1H–15N HETCOR, can be performed at natural isotopic abundance with DNP enhancement, enabling a more advanced structural characterization. nih.gov X-ray diffraction analysis is another critical tool that has been used to study theophylline cocrystals and would be essential for determining the precise crystal structure of this compound. rsc.orgresearchgate.net

Table 1: Spectroscopic Data for Theophylline

Spectroscopic TechniqueCharacteristic Signals
UV-visible Absorbs maximally at 277 nm in 0.1N NaOH. wikipedia.org
Proton NMR Signals at approximately 3.23δ and 3.41δ correspond to the methyl groups. The signal at 8.01δ corresponds to the proton on the imidazole (B134444) ring. wikipedia.org
Carbon-13 NMR Signals at 27.7δ and 29.9δ correspond to the methyl carbons. wikipedia.org

Deeper Understanding of Complex Degradation Pathways

Theophylline undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation by cytochrome P450 enzymes. wikipedia.orgdrugbank.com The major metabolites include 1,3-dimethyluric acid, 1-methylxanthine (B19228), and 3-methylxanthine. nih.gov While the primary metabolic pathways of theophylline are known, a deeper understanding of the complex degradation pathways of this compound is warranted.

Future research should focus on identifying all potential degradation products of this compound under various conditions, including different pH levels and temperatures, which could be relevant to its storage and formulation. This could involve the use of advanced analytical techniques to separate and identify metabolites. Understanding these pathways is crucial for ensuring the stability and efficacy of pharmaceutical preparations.

It is known that allopurinol, a xanthine (B1682287) oxidase inhibitor, alters the metabolic profile of theophylline, increasing the excretion of 1-methylxanthine and decreasing 1-methyluric acid. nih.gov Investigating the influence of other compounds on the degradation of this compound could reveal potential drug-drug interactions and inform safer co-administration practices.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comnih.gov These technologies can analyze vast datasets to predict compound properties, identify potential drug-herb interactions, and optimize molecular design. mdpi.com

In the context of this compound research, AI and ML could be applied in several ways. Machine learning algorithms could be used to predict the physicochemical properties of novel theophylline derivatives, accelerating the screening process for compounds with improved characteristics. nih.gov For instance, artificial neural networks (ANN) have been used to predict the particle size of pharmaceutical cocrystals during their synthesis. researchgate.net

Furthermore, AI can be used to analyze complex biological data and identify molecular targets and pathways. mdpi.com This could lead to a deeper understanding of the mechanisms of action of this compound and potentially identify new therapeutic applications. By integrating data from cheminformatics, pharmacological pathways, and genomic data, AI can provide a more comprehensive analysis of potential interactions and guide experimental validation. mdpi.com

Exploration of New Fundamental Chemical Applications beyond current scope (non-clinical)

Beyond its well-established clinical use, theophylline and its derivatives possess chemical properties that could be exploited in non-clinical applications. Theophylline acts as a phosphodiesterase inhibitor, an adenosine (B11128) receptor antagonist, and a histone deacetylase activator. drugbank.commedchemexpress.com These mechanisms of action could be of interest in various chemical and biological research areas.

For example, theophylline's ability to inhibit phosphodiesterases could be explored in the development of new biochemical assays or as a tool compound in cell biology research to study cyclic AMP signaling pathways. patsnap.com Its interaction with adenosine receptors could also be leveraged in the design of new chemical probes for studying these receptors.

Furthermore, theophylline has been shown to bind to bovine serum albumin (BSA), and its binding characteristics have been studied. benthamscience.com This property could be utilized in the development of drug delivery systems or in studies of protein-ligand interactions. The exploration of these fundamental chemical applications could open up new avenues for the use of this compound in basic scientific research.

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing and characterizing Theophylline Glycinate in academic research?

  • Methodological Answer : Synthesis should follow established protocols for xanthine derivatives, with modifications to incorporate glycinate moieties. Key steps include refluxing theophylline with glycine in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by crystallization. Characterization requires 1H/13C NMR for structural confirmation, HPLC (≥95% purity), and elemental analysis. For reproducibility, document solvent ratios, temperature, and purification steps (e.g., recrystallization solvents). Always include negative controls (e.g., unreacted starting materials) .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in preclinical studies?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 270–280 nm) for purity assessment. Accelerated stability studies (40°C/75% RH for 6 months) should follow ICH Q1A guidelines, with degradation products analyzed via LC-MS . Include kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report impurities using thresholds aligned with ICH Q3B .

Q. How should researchers design experiments to evaluate the solubility and bioavailability of this compound?

  • Methodological Answer : Conduct pH-solubility profiling (pH 1.2–7.4) using shake-flask methods, validated by UV spectrophotometry. For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare results to theophylline as a reference. Statistical analysis should account for inter-batch variability (ANOVA with Tukey’s post hoc test) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported efficacy data for this compound in respiratory models?

  • Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to identify bias in existing studies. Replicate key experiments using standardized models (e.g., ovalbumin-induced murine asthma) with rigorous controls (e.g., vehicle, positive/negative controls). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., dose-response, species differences). Address confounding variables via multivariate regression .

Q. How can researchers mechanistically differentiate this compound’s PDE inhibition from adenosine receptor antagonism in vitro?

  • Methodological Answer : Employ radioligand binding assays (e.g., [3H]-CGS-21680 for A2A receptors) and enzyme activity assays (PDE4B isoform) with IC50 comparisons. Use selective inhibitors (e.g., rolipram for PDE4, ZM241385 for A2A) to isolate pathways. Validate findings in gene-knockout models (e.g., PDE4B-/- cells) .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic profile relative to other xanthine derivatives?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models, measuring AUC, Cmax, and t1/2 via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure. Explore prodrug strategies (e.g., esterification) to enhance solubility, and validate with in vitro-in vivo correlation (IVIVC) .

Methodological Considerations for Data Analysis

  • Handling Contradictory Data : Apply GRADE criteria to evaluate evidence quality, prioritizing RCTs over observational studies. Use sensitivity analyses to test robustness .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and code in repositories like Zenodo .
  • Ethical Reporting : Disclose conflicts of interest and align with ICMJE standards for chemical safety and experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.